2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a sulfonamide-acetamide hybrid featuring:
- A 1-[(4-chlorophenyl)methyl]-substituted indole core, providing hydrophobic and aromatic interactions.
- A sulfonyl group at the indole 3-position, enhancing polarity and hydrogen-bonding capacity.
This structure combines motifs common in antimicrobial, anti-inflammatory, and enzyme-inhibitory agents, such as indole derivatives (e.g., indomethacin analogs) and sulfonamide pharmacophores .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S/c1-14-10-20(24-29-14)23-21(26)13-30(27,28)19-12-25(18-5-3-2-4-17(18)19)11-15-6-8-16(22)9-7-15/h2-10,12H,11,13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYWQDTWYKQGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale. Safety and environmental considerations are also important factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the indole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
The biological activity of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has been linked to several mechanisms:
Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites on enzymes, inhibiting their function, which is crucial in conditions where enzyme activity is dysregulated.
Receptor Modulation : The indole and oxazole moieties can interact with neurotransmitter receptors or other cellular receptors, potentially influencing signaling pathways.
DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes, which could be relevant in cancer therapy .
Medicinal Chemistry Applications
This compound has shown promise in various medicinal chemistry applications:
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, studies have demonstrated that related compounds can inhibit the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . The mechanisms underlying this activity may involve the modulation of specific signaling pathways and enzyme activities critical for tumor growth.
Anti-inflammatory Properties
The sulfonyl group enhances the compound's ability to modulate inflammatory responses. Preliminary studies suggest that it may act as an inhibitor of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Material Science Applications
In addition to its medicinal applications, 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be explored in material science for developing new materials with specific functionalities. Its unique chemical structure could lead to advancements in creating materials for drug delivery systems or biosensors.
Case Studies and Research Findings
Numerous studies have investigated the applications of this compound:
- Anticancer Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example, a study reported significant growth inhibition in OVCAR-8 cells with a growth inhibition percentage of 85.26% .
- Biological Mechanisms : Research has focused on elucidating the mechanisms through which the compound exerts its biological effects. This includes enzyme inhibition studies where the sulfonyl group plays a critical role in binding interactions .
- Chemical Biology Applications : The compound has been utilized as a probe in chemical biology to study specific biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The sulfonyl and oxazole groups may also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Sulfonamide-Oxazole Derivatives
The compound 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () shares the 5-methyl-1,2-oxazol-3-yl sulfamoyl group with the target compound. Key differences include:
- Core structure : The analog uses a benzene sulfonamide instead of an indole sulfonyl group.
- Substituents : The analog lacks the 4-chlorobenzyl substitution on the indole, which in the target compound may enhance lipophilicity and receptor binding .
Table 1: Structural Comparison
| Feature | Target Compound | 4-Methyl-N-{4-[(5-methyl-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide |
|---|---|---|
| Core | Indole sulfonyl | Benzene sulfonamide |
| Heterocyclic substituent | 5-Methyl-1,2-oxazol-3-yl | 5-Methyl-1,2-oxazol-3-yl |
| Chlorophenyl substitution | 1-[(4-Chlorophenyl)methyl] on indole | None |
| Key functional groups | Sulfonyl, acetamide | Sulfamoyl, methyl benzenesulfonamide |
Indole-Based Sulfonamide Analogs
Compounds like 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide () and its 4-cyanophenyl analog () share the indole-sulfonyl-acetamide backbone. Differences include:
- Substituents on indole : The target compound has a 4-chlorobenzyl group at the indole 1-position, whereas analogs feature 4-chlorobenzoyl or methoxy groups at the 5-position.
- Sulfonamide substituents: The target compound uses a 5-methyl-1,2-oxazol-3-yl group, while analogs employ 4-fluorophenyl or 4-cyanophenyl sulfonamides, altering electronic properties .
Pharmacological and Functional Comparisons
Antimicrobial Activity
Sulfonamide derivatives like N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () exhibit antimicrobial activity via enzyme inhibition. The target compound’s indole-sulfonyl moiety may similarly disrupt microbial enzymes, though its oxazole substituent could modulate selectivity compared to oxadiazole-based analogs .
Enzyme Inhibition Potential
The N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () inhibits enzymes like cyclooxygenase (COX), a trait shared with indomethacin analogs (). The target compound’s 4-chlorobenzyl-indole group may enhance COX-2 selectivity, akin to modifications in ’s fluorophenyl derivatives .
Physicochemical and Crystallographic Insights
Hydrogen Bonding and Crystal Packing
The 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () forms N–H⋯O hydrogen-bonded dimers (R₂²(10) motif). The target compound’s sulfonyl and acetamide groups likely exhibit similar intermolecular interactions, influencing solubility and crystallinity .
Planarity and Conformational Flexibility
The indole core in the target compound may adopt a planar conformation, as seen in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide derivatives (). However, steric effects from the 4-chlorobenzyl group could introduce torsional strain, reducing planarity compared to simpler analogs .
Biological Activity
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Molecular Formula : C23H25ClN2O3S
- Molecular Weight : 478.99 g/mol
This compound features an indole core, a sulfonyl group, and an oxazole moiety, which contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions may include:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, which can modulate metabolic pathways.
- Receptor Binding : The indole structure may facilitate binding to neurotransmitter receptors, potentially influencing neurological functions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibit significant antimicrobial properties. For example:
- A series of synthesized compounds showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis with varying IC50 values .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 10.5 |
| Compound B | Bacillus subtilis | 8.3 |
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:
These results suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes.
Study on Antibacterial Activity
A study conducted on various synthesized derivatives indicated that compounds with similar structural motifs demonstrated promising antibacterial properties. The most active derivatives were identified through agar disc-diffusion methods against multiple bacterial strains .
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of related indole-sulfonamide compounds in models of neurodegeneration. The study suggested potential applications in treating conditions like Alzheimer's disease due to their ability to inhibit AChE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
